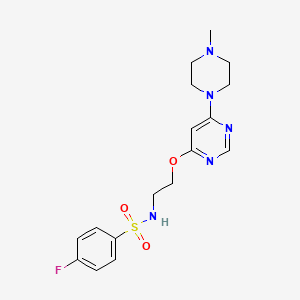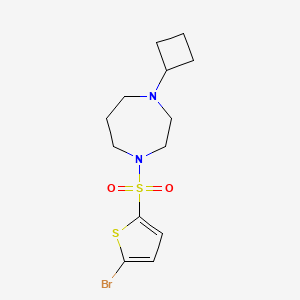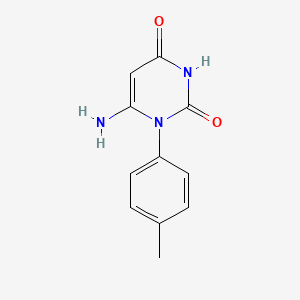![molecular formula C21H16BrN3O2S2 B2503625 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide CAS No. 1252887-43-6](/img/structure/B2503625.png)
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a thieno[3,2-d]pyrimidin derivative, which is a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly discussed in the provided papers, similar compounds with pyrimidin rings have been synthesized and evaluated for their biological activities. For instance, paper discusses the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, which are evaluated as selective Peripheral Benzodiazepine Receptor (PBR) ligands. This suggests that the compound of interest may also have potential receptor binding properties and could be a candidate for biological evaluation.
Synthesis Analysis
The synthesis of related compounds involves the introduction of various substituents into the pyrimidin ring system. In paper , the authors explore the variability of substituents at the 3-position of the acetamide moiety. Although the exact synthesis route for the compound is not provided, it can be inferred that a similar approach could be used, where the thieno[3,2-d]pyrimidin core could be functionalized with appropriate substituents to achieve the desired compound.
Molecular Structure Analysis
The molecular structure of related compounds, as discussed in paper , shows that these molecules tend to have a folded conformation about the methylene carbon atom of the thioacetamide bridge. This folding results in the pyrimidine ring being inclined at significant angles to the benzene ring, as observed in the crystal structures provided. The intramolecular N—H⋯N hydrogen bond stabilizes this conformation. These structural insights are crucial for understanding the molecular interactions and potential binding conformations of the compound of interest.
Chemical Reactions Analysis
While the specific chemical reactions involving the compound of interest are not detailed in the provided papers, the general reactivity of the pyrimidin ring system can be discussed. The pyrimidin ring, being a part of the heterocyclic aromatic compounds, can undergo various reactions such as substitution, addition, or redox reactions depending on the functional groups present and the reaction conditions. The thioacetamide group in the compound could also be reactive, potentially participating in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the thieno[3,2-d]pyrimidin core and the acetamide linkage suggests that the compound could exhibit moderate polarity, influencing its solubility in various solvents. The intramolecular hydrogen bonding, as seen in related compounds , could affect the melting point and stability of the compound. The exact properties would need to be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity : Research by Hafez and El-Gazzar (2017) outlined the synthesis of various thieno[3,2-d]pyrimidine derivatives and their evaluation against cancer cell lines. These compounds showed significant anticancer activity, comparable to doxorubicin, on human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. This study highlights the potential of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide in cancer treatment and research (Hafez & El-Gazzar, 2017).
Crystal Structure Analysis : Studies by Subasri et al. (2016, 2017) examined the crystal structures of similar compounds, shedding light on their molecular conformations and intramolecular interactions. These insights are crucial for understanding the compound's behavior and potential binding properties in biological systems (Subasri et al., 2016)(Subasri et al., 2017).
Synthesis and Evaluation of Derivatives : Abdelriheem et al. (2015) and Gangjee et al. (2008) discussed the synthesis of various derivatives of thieno[3,2-d]pyrimidine and their biochemical activities. These derivatives offer a basis for further modification and optimization of biological activity, highlighting the compound's potential as a versatile scaffold in drug design (Abdelriheem et al., 2015)(Gangjee et al., 2008).
Anticancer and Antimicrobial Activity : Further research by Horishny et al. (2021) and Gangjee et al. (2004) explored the synthesis of various acetamide derivatives with notable anticancer and antimicrobial activities. These studies support the therapeutic potential of the compound and its derivatives in treating various diseases (Horishny et al., 2021)(Gangjee et al., 2004).
Biological Activity and Molecular Interaction Studies : Research by Soni and Patel (2017) and Mary et al. (2020) delved into the antimicrobial, antituberculosis, and antiviral activities of related compounds. These studies are particularly relevant in the current context, where there is a pressing need for new and effective antimicrobial and antiviral agents (Soni & Patel, 2017)(Mary et al., 2020).
Wirkmechanismus
The mechanism of action of this compound is not explicitly mentioned in the available resources. Its potential for drug development and targeted therapies suggests that it might interact with biological targets in a specific manner.
Eigenschaften
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2S2/c22-15-6-8-16(9-7-15)23-18(26)13-29-21-24-17-10-11-28-19(17)20(27)25(21)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWVNZJJBJETGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-N-(2-furylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2503545.png)
![(E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2503547.png)


![N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503551.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-ethoxyphenyl)urea](/img/structure/B2503552.png)
![2-Pyridinamine,5-bromo-n-[(4-fluorophenyl)methyl]-](/img/structure/B2503555.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2503560.png)

![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2503563.png)
![2-(ethylthio)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2503564.png)
![methyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2503565.png)